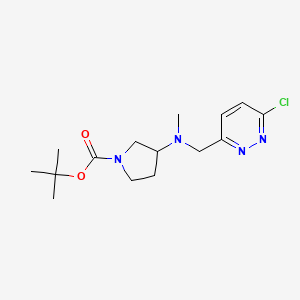
tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H25ClN4O2. It is a pyrrolidine derivative that contains a chloropyridazine moiety, making it a compound of interest in various chemical and pharmaceutical research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloropyridazine with a pyrrolidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The mixture is stirred at low temperatures (0°C) and then allowed to react at ambient temperature for several hours .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropyridazine moiety.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents on the pyridazine ring.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, the compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of derivatives with specific properties for various applications .
Wirkmechanismus
The exact mechanism of action of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors in biological systems. The chloropyridazine moiety may play a crucial role in binding to these targets, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-((6-chloropyridazin-3-yl)methylamino)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-chloropyridazin-3-yl)methylamino)piperidine-1-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness: The uniqueness of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloropyridazine moiety and the pyrrolidine ring makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C15H23ClN4O2 |
|---|---|
Molekulargewicht |
326.82 g/mol |
IUPAC-Name |
tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-7-12(10-20)19(4)9-11-5-6-13(16)18-17-11/h5-6,12H,7-10H2,1-4H3 |
InChI-Schlüssel |
HRCMRQAYGBBLRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)CC2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)
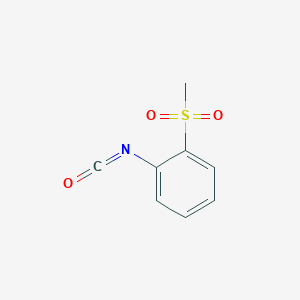
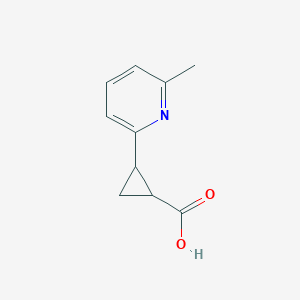

![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
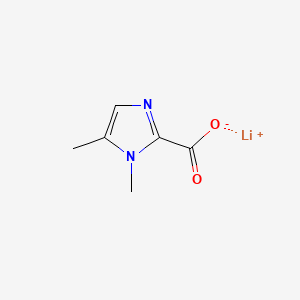
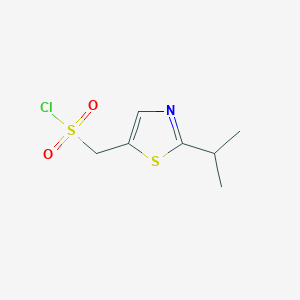
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
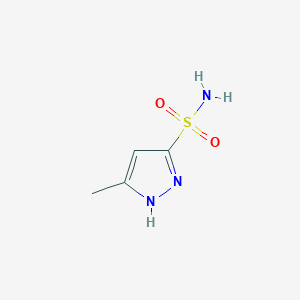
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)

